4-(Chloromethyl)-1-methyl-1H-indole

Medicinal Chemistry Enzyme Inhibition Macrophage Migration Inhibitory Factor

4-(Chloromethyl)-1-methyl-1H-indole (CAS 946773-13-3) is a bifunctional indole derivative characterized by a reactive chloromethyl electrophile at the C4 position and an N-methylated indole core. With molecular formula C10H10ClN and molecular weight 179.64 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly as an alkylating agent for nucleophilic substitution reactions.

Molecular Formula C10H10ClN
Molecular Weight 179.64 g/mol
Cat. No. B15321133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-1-methyl-1H-indole
Molecular FormulaC10H10ClN
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)CCl
InChIInChI=1S/C10H10ClN/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-6H,7H2,1H3
InChIKeyCSYLFDZLQYJXOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-1-methyl-1H-indole (CAS 946773-13-3): Synthetic Utility and Procurement Profile


4-(Chloromethyl)-1-methyl-1H-indole (CAS 946773-13-3) is a bifunctional indole derivative characterized by a reactive chloromethyl electrophile at the C4 position and an N-methylated indole core . With molecular formula C10H10ClN and molecular weight 179.64 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly as an alkylating agent for nucleophilic substitution reactions . Commercially available from multiple suppliers (e.g., purity ≥98%, MDL MFCD13875431), its procurement value is determined by the specific spatial and electronic requirements of the intended synthetic pathway relative to alternative halogenated indole intermediates .

1 C4 chloromethyl electrophile for SN2 diversification
2 N-Methyl indole core preserved for downstream pharmacophore requirements
3 Moderated reactivity enables sequential synthesis without premature substitution

Why 4-(Chloromethyl)-1-methyl-1H-indole Cannot Be Casually Interchanged with Other Chloromethyl or Bromomethyl Indoles


Generic substitution of chloromethyl indole building blocks without precise positional and substitution-pattern matching introduces substantial synthetic risk. The reactivity profile of the chloromethyl group is modulated by the electron density of the indole ring, which varies significantly depending on whether substitution occurs at C4, C5, or C7, and whether the indole nitrogen is methylated or free . Furthermore, halogen exchange between chloromethyl and bromomethyl analogs alters both electrophilicity and stability under common reaction conditions, necessitating distinct optimization of equivalents, temperature, and base strength . The specific 1-methyl, 4-chloromethyl configuration defines a narrow window of reactivity that cannot be approximated by selecting a more abundant or less expensive positional isomer without compromising yield or introducing purification challenges.

Position C4, C5, or C7 chloromethyl indoles differ in electronic environment and nucleophilic substitution rates; generic interchange may shift reaction outcome.
Halogen Chloromethyl vs. bromomethyl analogs require distinct equivalents, temperature, and base strength due to altered electrophilicity and stability.
N-Methyl Free indole N-H vs. N-methyl changes ring electron density, affecting downstream coupling and purification profiles.

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence for 4-(Chloromethyl)-1-methyl-1H-indole


BindingDB IC50 Comparison: MIF Tautomerase Inhibition as a Selection Criterion for 4-Substituted vs. 4-Bromo Indoles

4-(Chloromethyl)-1-methyl-1H-indole demonstrates extremely weak inhibition of human macrophage migration inhibitory factor (MIF) tautomerase activity, with an IC50 of 25,200 nM (2.52×10^4 nM) [1]. This contrasts sharply with structurally related 4-bromo-1-methylindole derivatives, which when incorporated into more elaborate scaffolds exhibit sub-micromolar or low nanomolar MIF inhibition, as evidenced by compounds such as CHEMBL78234 with IC50 of 16 nM against VEGFR2 in analogous indole series [2]. The 1,500-fold difference in potency magnitude between the bare chloromethyl building block and optimized indole derivatives underscores that 4-(Chloromethyl)-1-methyl-1H-indole is a synthetic intermediate, not a pharmacologically active endpoint, and that its substitution pattern imposes distinct constraints on downstream optimization trajectories.

MIF Tautomerase IC50
Head-to-head
Target: 25,200 nM
Optimized indole derivatives: ~16 nM
Defines role as synthetic intermediate, not bioactivity endpoint
Avoid for MIF-targeted discovery; use for scaffold elaboration only
Medicinal Chemistry Enzyme Inhibition Macrophage Migration Inhibitory Factor

Leaving Group Reactivity: Quantitative Comparison of Chloromethyl vs. Bromomethyl Electrophilicity in 4-Position Indoles

The electrophilic reactivity of 4-(Chloromethyl)-1-methyl-1H-indole is governed by the C-Cl bond dissociation energy, which at approximately 327 kJ/mol is substantially higher than the C-Br bond dissociation energy (285 kJ/mol) of its direct analog 4-(Bromomethyl)-1-methyl-1H-indole . This 42 kJ/mol difference translates to markedly different reaction rates in nucleophilic substitution reactions: bromomethyl indoles undergo substitution with amines and thiolates under milder conditions (room temperature, 1-2 hours), whereas the corresponding chloromethyl derivatives typically require elevated temperatures (40-60°C) or extended reaction times (8-24 hours) to achieve comparable conversion . For synthetic chemists, this means 4-(Chloromethyl)-1-methyl-1H-indole offers greater stability during storage and handling but demands more forcing conditions for subsequent derivatization relative to the bromomethyl congener.

C-Cl Bond Energy
Class-level
327 kJ/mol
Moderated electrophilicity guides reaction condition design
Higher barrier vs. bromomethyl analog (285 kJ/mol); requires elevated temperature
Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Synthetic Accessibility: Chloromethylation vs. Hydroxymethyl Route for C4-Functionalized 1-Methylindoles

4-(Chloromethyl)-1-methyl-1H-indole is typically synthesized via direct chloromethylation of 1-methylindole using chloromethyl methyl ether under acidic conditions, a single-step process . In contrast, the alternative two-step route proceeding through the hydroxymethyl intermediate (4-hydroxymethyl-1-methyl-1H-indole) followed by chlorination with SOCl₂ or PCl₃ introduces an additional synthetic step and workup requirement . While the two-step route may offer higher regioselectivity control in some cases, the direct chloromethylation approach provides a more concise route to the target compound. For procurement in multi-step synthesis, the direct route translates to reduced total synthesis time and potentially lower cost of goods when scaled, assuming the direct chloromethylation yields meet project requirements.

Synthetic Steps
Method context
1-step chloromethylation
2-step via hydroxymethyl
Direct route reduces step count and potential impurity burden
Route choice impacts batch-to-batch variability; verify impurity profile
Process Chemistry Synthetic Methodology Route Selection

Positional Isomer Reactivity Differentiation: C4-Chloromethyl vs. C5-Chloromethyl Indoles

The electronic environment of the indole ring differs substantially between C4 and C5 substitution positions, directly impacting the reactivity of the attached chloromethyl group. At C5, the chloromethyl group experiences greater electron density from the indole nitrogen due to para-like resonance effects in the fused bicyclic system, which can accelerate nucleophilic substitution rates . In contrast, substitution at C4 places the electrophilic center adjacent to the fused ring junction, where steric hindrance from the pyrrole ring and altered conjugation patterns moderate reactivity. This positional effect necessitates distinct optimization of reaction conditions: C5-chloromethyl indoles typically require shorter reaction times or lower temperatures to achieve comparable substitution yields relative to their C4-substituted isomers . For synthetic sequences requiring precise temporal control over sequential functionalization, the moderated reactivity of the C4 isomer may provide an advantage in preventing undesired side reactions.

Positional Reactivity
Class-level
C4 moderated vs. C5 enhanced reactivity
Steric and electronic fit drives isomer selection
Class-level inference; validate under specific nucleophile and conditions
Regioselective Synthesis Electronic Effects Reaction Optimization

Evidence-Backed Application Scenarios for 4-(Chloromethyl)-1-methyl-1H-indole


Synthesis of C4-Alkylated Indole Libraries via Nucleophilic Substitution

4-(Chloromethyl)-1-methyl-1H-indole serves as an electrophilic handle for introducing diverse amine, thiol, or alkoxide nucleophiles at the C4 position of the indole scaffold. The C-Cl bond energy (≈327 kJ/mol) dictates that substitution reactions require elevated temperatures (40-60°C) or extended reaction times relative to bromomethyl analogs, but this moderated reactivity provides greater control in sequential functionalization sequences where premature reaction would be detrimental . This compound is particularly suited for constructing focused libraries of 4-aminomethyl, 4-thiomethyl, or 4-alkoxymethyl indoles where the N-methyl group remains intact to preserve downstream pharmacophore requirements.

Non-MIF-Targeted Drug Discovery Scaffold Elaboration

The low MIF tautomerase inhibitory activity (IC50 = 25,200 nM) confirms that 4-(Chloromethyl)-1-methyl-1H-indole is not a biologically active endpoint and should not be selected for MIF-targeted screening campaigns . However, this same lack of intrinsic activity makes it an ideal inert building block for constructing indole-containing pharmacophores targeting other enzyme classes or receptors where a 4-substituted 1-methylindole core is structurally required. The compound can be elaborated to introduce pharmacophoric elements at C4 without confounding biological assay results due to scaffold promiscuity.

Regioselective C4-Functionalization Where C5 Isomer Reactivity Is Prohibitive

In multi-step syntheses where concurrent or sequential functionalization of the indole ring is required, the moderated electrophilicity of C4-chloromethyl substitution provides a tactical advantage over the more reactive C5 isomer . Specifically, when a reaction sequence demands that the chloromethyl group remain intact while other positions undergo transformation, the C4 isomer offers a wider operational window before unintended substitution occurs. This property is particularly valuable in convergent synthetic strategies where the chloromethyl group serves as a latent nucleophile acceptor for late-stage diversification.

Precursor for 4-Hydroxymethyl-1-methyl-1H-indole via Hydrolysis

4-(Chloromethyl)-1-methyl-1H-indole can be hydrolyzed to the corresponding 4-hydroxymethyl derivative under basic aqueous conditions. While this two-step sequence from 1-methylindole via chloromethylation-hydrolysis is longer than direct formylation routes to the hydroxymethyl compound, the chloromethyl intermediate offers greater stability during storage and handling compared to the more oxidatively sensitive hydroxymethyl analog. Laboratories requiring stable, storable precursors for on-demand generation of the hydroxymethyl derivative may preferentially procure the chloromethyl compound.

Application
Selection Property
Validation Focus
C4-Alkylated Indole Libraries
Chloromethyl electrophilicity profile
Reaction condition optimization (temperature, time, nucleophile)
Non-MIF Scaffold Elaboration
Low intrinsic MIF activity (inert building block)
Scaffold promiscuity screening; verify absence of confounding bioactivity
Regioselective C4-Functionalization
Moderated reactivity vs. C5 isomer
Sequential transformation tolerance; late-stage diversification window
Hydroxymethyl Precursor Generation
Hydrolytic stability and storage
On-demand conversion to 4-hydroxymethyl analog

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